N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
Description
N-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a sulfonyl (5,5-dioxido) group and substituted with a 4-fluorophenyl ring at position 2 and a phenoxyacetamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c20-13-6-8-14(9-7-13)23-19(16-11-28(25,26)12-17(16)22-23)21-18(24)10-27-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPRMDSMDOWAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets could be bacterial or fungal proteins.
Mode of Action
Similar compounds have been found to inhibit bacterial and fungal growth, suggesting that this compound may interact with its targets to disrupt essential biological processes in these organisms.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may interfere with pathways essential for the growth and survival of bacteria and fungi.
Pharmacokinetics
The introduction of fluorine into an organic molecule can influence its conformation, pka, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that this compound may lead to the death of bacterial or fungal cells.
Biological Activity
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 410.4 g/mol. It features a thieno[3,4-c]pyrazole core and a phenoxyacetamide moiety, which contribute to its biological activities.
Research indicates that compounds within the pyrazole family exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors for key enzymes involved in cancer progression and other diseases. For example, they may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antioxidant Activity : Some studies suggest that these compounds can reduce oxidative stress by scavenging free radicals.
Anticancer Potential
Several studies have highlighted the anticancer properties of pyrazolo derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines like HeLa and HCT116. The IC50 values for these compounds often range from 0.36 µM to 1.8 µM for CDK inhibitors .
- Mechanistic Insights : The inhibition of CDK2 and CDK9 has been associated with reduced cellular proliferation in tumor models. This suggests that the compound may play a role in cell cycle arrest and apoptosis induction in cancer cells .
Enzymatic Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are overexpressed in various diseases:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| CDK2 | Competitive | 0.36 |
| CDK9 | Competitive | 1.8 |
These values indicate potent inhibition compared to standard inhibitors used in therapy.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 1 µM.
- Mechanistic Study : Another investigation focused on the compound's interaction with CDK enzymes using molecular docking studies. The findings revealed strong binding affinities due to hydrogen bonding and hydrophobic interactions with critical amino acid residues in the active site of the enzyme.
Safety and Toxicology
While the biological activity is promising, safety profiles must also be considered:
- Toxicity Studies : Preliminary studies indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological assessments are necessary for clinical applications.
Comparison with Similar Compounds
Key Observations :
- The sulfonyl group in the thieno core is conserved across analogs, enhancing solubility and electronic effects .
- S-alkylated triazoles () differ entirely in core structure but share fluorophenyl substituents, highlighting the pharmacological relevance of fluorine .
Spectroscopic and Structural Data
Infrared (IR) Spectroscopy
Key Observations :
- The target compound’s IR profile aligns with sulfonyl and acetamide functionalities, distinct from triazole thiones (C=S at ~1250 cm⁻¹) .
- Oxalamide analogs exhibit dual C=O stretches, absent in the target compound .
Hydrogen Bonding and Crystallography
- highlights graph-set analysis for hydrogen-bond patterns, though specific data for this compound are unavailable .
- SHELX software () is widely used for crystallographic refinement of such structures, ensuring accurate conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
